Dicyclopentyldichlorosilane

Polymer Synthesis Siloxane Copolymers Thermomechanical Properties

Dicyclopentyldichlorosilane (DCPDCS), also known as dichloro(dicyclopentyl)silane, is a bifunctional organosilicon monomer with the molecular formula C10H18Cl2Si and a molecular weight of 237.24 g/mol. It is characterized by a central silicon atom bonded to two bulky cyclopentyl groups and two reactive chlorine atoms.

Molecular Formula C10H18Cl2Si
Molecular Weight 237.24 g/mol
CAS No. 139147-73-2
Cat. No. B136930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentyldichlorosilane
CAS139147-73-2
SynonymsDichlorodicyclopentylsilane
Molecular FormulaC10H18Cl2Si
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)[Si](C2CCCC2)(Cl)Cl
InChIInChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2
InChIKeyDRMVGLWQJKLGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopentyldichlorosilane (CAS 139147-73-2) for Precision Organosilicon and Advanced Material Synthesis


Dicyclopentyldichlorosilane (DCPDCS), also known as dichloro(dicyclopentyl)silane, is a bifunctional organosilicon monomer with the molecular formula C10H18Cl2Si and a molecular weight of 237.24 g/mol . It is characterized by a central silicon atom bonded to two bulky cyclopentyl groups and two reactive chlorine atoms. This structure confers a distinct balance of steric bulk and reactivity, making it a critical precursor for synthesizing specialized silicones, silylating agents, and hybrid materials with tailored thermal, optical, and chemical resistance properties [1][2]. This evidence guide details the quantifiable differences that justify its selection over other alkyl- or aryl-substituted dichlorosilanes for specific advanced applications.

Why Dicyclopentyldichlorosilane (CAS 139147-73-2) Cannot Be Replaced by Other Dichlorosilanes


Substituting DCPDCS with a generic analog like dimethyldichlorosilane or diphenyldichlorosilane will result in a fundamentally different material with altered thermomechanical properties, optical characteristics, and network formation behavior. The cyclopentyl group imparts a specific degree of steric bulk that is intermediate between methyl and phenyl groups, which is crucial for applications requiring a balance between reactivity and steric protection [1]. Unlike linear or planar aromatic substituents, the non-aromatic, cyclic aliphatic structure influences the glass transition temperature (Tg) of the resulting polymer and provides enhanced solubility in specific organic solvents without the UV absorbance associated with phenyl groups [2]. The evidence below demonstrates that the choice of DCPDCS over its analogs is not arbitrary but a quantifiable decision point for material performance.

Quantified Performance Differentiation for Dicyclopentyldichlorosilane (CAS 139147-73-2)


Tunable Glass Transition Temperature (Tg) in Siloxane Copolymers vs. Dimethylsiloxane Homopolymer

In siloxane copolymers, replacing methyl groups with cyclopentyl groups systematically increases the glass transition temperature (Tg). A study on random and block copolymers synthesized from dimethyldichlorosilane (DMDCS) and dicyclopentyldichlorosilane (DCPDCS) demonstrated that the Tg of the resulting copolymer is intermediate between the homopolymers, polydimethylsiloxane (PDMS) and polydicyclopentylsiloxane (PDCPS) [1]. This allows for the rational tuning of material stiffness at service temperatures.

Polymer Synthesis Siloxane Copolymers Thermomechanical Properties

High Refractive Index of Dicyclopentyldichlorosilane and Derivatives vs. Linear Alkyl Siloxanes

Dicyclopentyldichlorosilane (DCPDCS) and its derivatives, such as dicyclopentyl dimethoxy silane, possess a higher refractive index compared to siloxanes with only methyl substituents. DCPDCS has a reported refractive index of 1.491 [1]. This property stems from the higher polarizability of the cyclic aliphatic groups, positioning it as an advantageous building block for optical materials requiring a higher index of refraction than polydimethylsiloxane (PDMS) (nD ≈ 1.40).

Optical Materials Organosilicon Chemistry Refractive Index

Selective Synthesis of DCPDCS via One-Step Hydrosilylation: A Process Differentiator

A key differentiator for DCPDCS lies in its efficient one-step synthesis, which contributes to its commercial viability. A patented method describes the direct reaction of cyclopentene with dichlorosilane using a platinum or rhodium catalyst in the presence of 1,3-diethinyl-1,1,3,3-tetramethyldisiloxane [1]. This process is a significant improvement over prior two-step methods (e.g., addition reaction followed by a Grignard reaction), which were less efficient and required multiple reactors [1].

Process Chemistry Hydrosilylation Silane Manufacturing

Catalyst-Free Thermal Disproportionation Route to DCPDCS vs. Catalytic Methods for Analogs

DCPDCS can be produced via a catalyst-free thermal disproportionation process, offering a unique advantage in terms of process purity and environmental impact. A patent details the thermal disproportionation of cyclopentyldichlorosilane in the liquid phase at 250-450°C to yield DCPDCS [1]. This contrasts with the disproportionation of similar compounds like aryldichlorosilanes, which typically require Friedel-Crafts catalysts (e.g., AlCl3) that necessitate additional removal steps and can corrode equipment [1].

Thermal Disproportionation Cycloalkylsilanes Green Chemistry

Enhanced Solubility of Dicyclopentyl Silanes in Aliphatic Solvents vs. Phenyl Silanes

Derivatives of DCPDCS, specifically dicyclopentyl dialkoxy silanes, exhibit greatly improved solubility in lower aliphatic hydrocarbon solvents, such as n-pentane, compared to conventional organosilicon compounds with methyl or phenyl groups [1]. This enhanced solubility is attributed to the unique bulk and structure of the cyclopentyl group.

Solubility Formulation Chemistry Organosilicon Reagents

Primary Application Scenarios for Dicyclopentyldichlorosilane (CAS 139147-73-2) Based on Quantitative Evidence


Synthesis of Tailored Cycloaliphatic Silicones with Elevated Tg

When the low glass transition temperature of standard polydimethylsiloxane (PDMS) is insufficient, dicyclopentyldichlorosilane (DCPDCS) should be procured as a co-monomer. As shown in Section 3, the incorporation of cyclopentyl groups from DCPDCS into a siloxane copolymer systematically raises the glass transition temperature (Tg) to an intermediate value between PDMS and the homopolymer polydicyclopentylsiloxane (PDCPS) [1]. This allows polymer chemists to precisely engineer materials with higher stiffness and altered damping behavior at service temperatures where PDMS would be too soft.

Fabrication of Optical Materials Requiring a Refractive Index >1.40

DCPDCS is the preferred starting material for developing optical components that demand a higher refractive index than PDMS (nD ≈ 1.40). The evidence shows that DCPDCS itself has a refractive index of 1.491, and its derivatives provide a "medium refractive index" benefit [1][2]. This makes DCPDCS-derived polymers and coatings well-suited for applications such as optical waveguides, lenses, and encapsulants for LEDs or displays, where managing light refraction is critical.

Preparation of Bulky, Difunctional Silylating Agents

For protecting two adjacent hydroxyl groups in a single step, DCPDCS is a critical precursor. Unlike monofunctional silylating agents like tert-butyldimethylchlorosilane (TBDMS-Cl), which cannot perform this task, DCPDCS can be converted into bifunctional silylating agents like dicyclopentyl dimethoxy silane [1]. The steric bulk provided by the cyclopentyl groups is optimized to protect specific sites in complex organic syntheses, particularly in pharmaceutical and natural product chemistry where regioselective protection is essential.

Synthesis of 3D Reticular Siloxane-Silsesquioxane Hybrid Materials

In the field of advanced porous materials, DCPDCS is a key linker for constructing 3D reticular networks with enhanced hydrophobicity and chemical resistance. Its use with silicate D4R cube precursors allows for the one-step synthesis of ordered hybrid materials where the dicyclopentyl functionalities impart specific hydrophobic properties to the resulting network [1]. This application leverages the unique steric and hydrophobic character of the cyclopentyl group, which cannot be replicated by simpler methyl- or phenyl-substituted linkers.

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